Rotamicillin
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Overview
Description
Rotamicillin is a beta-lactam antibiotic belonging to the penicillin class. It is known for its broad-spectrum antibacterial activity, targeting a wide range of Gram-positive and Gram-negative bacteria. The molecular formula of this compound is C28H31N5O5S, and it has a molecular weight of 549.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rotamicillin is synthesized through a multi-step process involving the following key steps:
Formation of the beta-lactam ring: The synthesis begins with the formation of the beta-lactam ring, which is a crucial structural component of this compound. This is typically achieved through the cyclization of a suitable precursor.
Acylation: The beta-lactam ring is then acylated with a specific side chain to form the desired penicillin derivative. This step involves the use of acylating agents under controlled conditions.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fermentation processes. The production involves the cultivation of specific strains of Penicillium or other suitable microorganisms that can produce the beta-lactam core structure. The fermentation broth is then subjected to extraction and purification processes to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Rotamicillin undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring of this compound is susceptible to hydrolysis, leading to the formation of inactive penicilloic acid derivatives.
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, resulting in the formation of sulfoxides or sulfones.
Substitution: The acyl side chain of this compound can be modified through substitution reactions to create various derivatives with different pharmacological properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the beta-lactam ring.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.
Substitution: Substitution reactions typically involve the use of nucleophiles under mild conditions.
Major Products Formed
Hydrolysis: Penicilloic acid derivatives.
Oxidation: Sulfoxides and sulfones.
Substitution: Various penicillin derivatives with modified side chains.
Scientific Research Applications
Rotamicillin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying beta-lactam chemistry and the mechanisms of beta-lactamase enzymes.
Biology: this compound is employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of new antibacterial agents.
Medicine: It is used in clinical research to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics.
Industry: this compound is utilized in the pharmaceutical industry for the production of antibiotic formulations and as a reference standard in quality control processes.
Mechanism of Action
Rotamicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to PBPs, this compound prevents the formation of cross-links, leading to the weakening and eventual lysis of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Penicillin G: A natural penicillin with a similar beta-lactam structure but different side chain.
Amoxicillin: A semi-synthetic penicillin with an amino group in the side chain, providing broader spectrum activity.
Ampicillin: Another semi-synthetic penicillin with an extended spectrum of activity against Gram-negative bacteria.
Uniqueness of Rotamicillin
This compound is unique due to its specific side chain, which imparts distinct pharmacokinetic and pharmacodynamic properties. It has a broader spectrum of activity compared to some other penicillins and is less susceptible to degradation by beta-lactamase enzymes.
Properties
CAS No. |
55530-41-1 |
---|---|
Molecular Formula |
C28H31N5O5S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-[[2-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C28H31N5O5S/c1-28(2)22(27(37)38)33-25(36)21(26(33)39-28)32-24(35)20(17-7-4-3-5-8-17)31-19(34)15-16-9-11-18(12-10-16)23-29-13-6-14-30-23/h3-5,7-12,20-22,26H,6,13-15H2,1-2H3,(H,29,30)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22+,26-/m1/s1 |
InChI Key |
PXNNCSKFUDOUJS-ZUVQJFRASA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=NCCCN5)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=NCCCN5)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=NCCCN5)C(=O)O)C |
Key on ui other cas no. |
55530-41-1 |
Origin of Product |
United States |
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